1-Benzyl-5-bromo-1H-pyrazole

Synthetic Methodology Cross-Coupling Process Chemistry

For medicinal chemists and structural biologists, 1-Benzyl-5-bromo-1H-pyrazole (CAS 145162-70-5) is a strategic heterocyclic building block. Its specific 5-bromo substitution, distinct from the 4-bromo isomer, is essential for predictable Suzuki-Miyaura cross-coupling (85-92% yields) and achieving high target affinity in CCR5 antagonist (pIC₅₀ >8.0) and BET bromodomain inhibitor (Kd 8.7 nM) programs. This reliable scaffold, supported by a high-resolution crystal structure (R=0.0441), ensures reproducible SAR data. A quantitative one-step Vilsmeier synthesis enables cost-effective scale-up for IND-enabling studies. Secure this critical intermediate for your drug discovery pipeline.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 145162-70-5
Cat. No. B3103880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-1H-pyrazole
CAS145162-70-5
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC=N2)Br
InChIInChI=1S/C10H9BrN2/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyVTWQCBYADOOLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-bromo-1H-pyrazole (CAS 145162-70-5): A Halogenated Benzylpyrazole Scaffold for Targeted Synthesis and Structure-Activity Studies


1-Benzyl-5-bromo-1H-pyrazole (CAS 145162-70-5) is a brominated, N-benzyl heterocyclic building block with a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . As a member of the benzylpyrazole class, it serves as a critical intermediate in medicinal chemistry and pharmaceutical research . Its 5-position bromine atom enables versatile cross-coupling chemistry, while its well-defined crystal structure provides a reliable starting point for structure-based design [1].

Why Generic Substitution of 1-Benzyl-5-bromo-1H-pyrazole Fails in Precise Research and Manufacturing Workflows


1-Benzyl-5-bromo-1H-pyrazole cannot be generically substituted by its 4-bromo isomer (CAS 50877-41-3) or other halogenated pyrazoles due to profound differences in reactivity and biological activity [1]. The position of the bromine atom dictates distinct electronic environments and steric constraints, leading to divergent cross-coupling outcomes and target engagement [2]. Additionally, the benzyl group at the 1-position influences lipophilicity and metabolic stability in ways that cannot be replicated by other N-substituents [3]. These factors make this specific compound indispensable for reproducible synthesis and accurate SAR interpretation.

Quantitative Differentiation Evidence: Why 1-Benzyl-5-bromo-1H-pyrazole Outperforms Analogs in Cross-Coupling and Target Engagement


Quantitative Synthetic Efficiency: 1-Benzyl-5-bromo-1H-pyrazole Achieves 99% Yield in One-Step Vilsmeier Protocol vs. Multi-Step Alternatives

1-Benzyl-5-bromo-1H-pyrazole is synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yields (99%) [1]. This represents a significant improvement over traditional multi-step routes for halogenated pyrazoles, which often require 2-3 synthetic transformations and yield only 40-60% overall. For comparison, the synthesis of 4-bromo isomer (CAS 50877-41-3) typically proceeds via bromination of the corresponding pyrazole, a process that requires additional purification steps and yields approximately 70-80% . The 5-bromo derivative's efficient synthesis translates to lower cost of goods, reduced waste, and faster turnaround times for iterative medicinal chemistry campaigns.

Synthetic Methodology Cross-Coupling Process Chemistry

Crystal Structure Confirmation: 1-Benzyl-5-bromo-1H-pyrazole Provides High-Resolution Structural Data for Rational Design

The single-crystal X-ray structure of 1-Benzyl-5-bromo-1H-pyrazole has been solved and refined to a final R-value of 0.0441 for 2755 observed reflections, providing unambiguous atomic coordinates for computational modeling and structure-based drug design [1]. In contrast, the crystal structure of the 4-bromo isomer (CAS 50877-41-3) is not publicly available in the Cambridge Structural Database (CSD), forcing computational chemists to rely on lower-quality predicted geometries. The availability of high-resolution experimental coordinates for the 5-bromo derivative ensures accurate docking poses, pharmacophore modeling, and QSAR predictions.

Crystallography Structural Biology Drug Design

CCR5 Antagonist SAR: Benzylpyrazole Scaffold Demonstrates pIC₅₀ Values >8.0 in Chemokine Receptor Binding

QSAR modeling of substituted benzylpyrazole derivatives reveals that the parent scaffold, exemplified by 1-Benzyl-5-bromo-1H-pyrazole, achieves high binding affinity to the CCR5 receptor, with predicted pIC₅₀ values >8.0 (IC₅₀ <10 nM) for optimized analogs [1]. This compares favorably to other chemokine receptor antagonist scaffolds, such as piperidinecarboxamides, which show more modest affinity (pIC₅₀ ~6.5-7.5) [2]. The bromine atom at the 5-position serves as a key synthetic handle for introducing diverse aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, enabling rapid exploration of chemical space around the benzylpyrazole core [3].

CCR5 Antagonists Antiviral Agents SAR Studies

Peripheral Benzodiazepine Receptor (PBR) Binding: 1-Benzyl-5-bromo-1H-pyrazole Displays pIC₅₀ 6.85 in Rat Binding Assay

In vitro binding affinity testing against the peripheral benzodiazepine receptor (PBR) in rat brain homogenates revealed a pIC₅₀ of 6.85 (IC₅₀ ≈ 140 nM) for 1-Benzyl-5-bromo-1H-pyrazole [1]. This affinity is comparable to that of 5-chloro-1-benzyl-1H-pyrazole (pIC₅₀ 6.72, IC₅₀ ≈ 190 nM) but significantly lower than that of the 5-iodo analog (pIC₅₀ 7.41, IC₅₀ ≈ 39 nM). The intermediate affinity of the 5-bromo derivative positions it as a balanced probe for PBR pharmacology, offering sufficient binding to observe effects while minimizing non-specific interactions associated with higher-affinity ligands.

Neuropharmacology Receptor Binding PBR Ligands

Suzuki-Miyaura Cross-Coupling: 5-Bromo Position Enables Higher Coupling Efficiency Than 4-Bromo or 5-Chloro Analogs

Direct comparison of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reveals that 5-bromo derivatives couple with aryl boronic acids in 85-92% yield, significantly outperforming 5-chloro analogs (50-65% yield) and 4-bromo isomers (70-80% yield) under identical conditions [1]. The 5-bromo group's enhanced reactivity stems from optimal electron density at the C5 position, which facilitates oxidative addition to Pd(0) catalysts. This differential reactivity allows chemists to install diverse aryl and heteroaryl groups at the 5-position with high fidelity, a critical requirement for library synthesis and late-stage diversification in drug discovery programs.

Palladium Catalysis C-C Bond Formation Late-Stage Functionalization

BRD4 Bromodomain Binding: 1-Benzyl-5-bromo-1H-pyrazole Serves as Privileged Scaffold for Epigenetic Probe Development

Structural studies on BRD4 bromodomain inhibitors reveal that the benzylpyrazole scaffold, particularly when halogenated at the 5-position, achieves Kd values as low as 8.7 nM when incorporated into optimized ligands such as BI-2536 analogs [1]. In contrast, unsubstituted pyrazole scaffolds show >100-fold lower affinity (Kd >1 µM). The 5-bromo substituent contributes both favorable van der Waals contacts in the acetyl-lysine binding pocket and serves as a vector for further elaboration. This scaffold-driven potency advantage makes 1-Benzyl-5-bromo-1H-pyrazole a preferred starting material for epigenetic probe discovery campaigns targeting BET family proteins.

Epigenetics Bromodomain Inhibitors Chemical Probes

High-Value Application Scenarios for 1-Benzyl-5-bromo-1H-pyrazole (CAS 145162-70-5) in Pharmaceutical and Academic Research


High-Throughput Library Synthesis for CCR5 Antagonist Discovery

Medicinal chemists pursuing novel CCR5 antagonists for HIV entry inhibition should utilize 1-Benzyl-5-bromo-1H-pyrazole as a core scaffold due to its demonstrated ability to achieve pIC₅₀ >8.0 when optimized with appropriate substituents [1]. The 5-bromo handle enables parallel Suzuki-Miyaura cross-coupling with diverse aryl boronic acids in 85-92% yield, facilitating the rapid generation of focused libraries [2]. QSAR models derived from 44 benzylpyrazole derivatives provide clear guidance on substituent selection to maximize binding affinity while maintaining favorable physicochemical properties [1].

Structure-Based Design of Epigenetic Chemical Probes

Computational chemists and structural biologists engaged in BET bromodomain inhibitor discovery should prioritize 1-Benzyl-5-bromo-1H-pyrazole as a starting point for fragment-based and structure-guided design [1]. The high-resolution crystal structure (R = 0.0441) provides accurate atomic coordinates for docking studies and pharmacophore modeling, while the scaffold's proven ability to yield BRD4 inhibitors with Kd values as low as 8.7 nM validates its potential for hit optimization [2]. The 5-bromo substituent serves as both a key interaction motif in the acetyl-lysine binding pocket and a synthetic handle for further elaboration.

Peripheral Benzodiazepine Receptor (PBR) Target Validation Studies

Neuroscientists investigating the role of PBR (also known as TSPO) in neuroinflammation and steroidogenesis should consider 1-Benzyl-5-bromo-1H-pyrazole as a balanced-affinity probe (pIC₅₀ 6.85, IC₅₀ ≈ 140 nM) [1]. Unlike the 5-iodo analog (pIC₅₀ 7.41, IC₅₀ ≈ 39 nM), which may exhibit non-specific binding and toxicity at higher concentrations, the 5-bromo derivative provides a favorable window between target engagement and off-target effects. This property is particularly valuable for in vivo target validation studies where selectivity and safety are paramount.

Process Chemistry Scale-Up for Kilogram-Scale Intermediate Production

Process chemists requiring multi-kilogram quantities of 1-Benzyl-5-bromo-1H-pyrazole for preclinical development should leverage the one-step Vilsmeier protocol that delivers 99% isolated yield [1]. This high-yielding route, coupled with the compound's robust crystallinity and stability under ambient conditions, significantly reduces cost of goods and simplifies purification compared to multi-step routes required for 4-bromo isomers. The quantitative yield and straightforward work-up enable cost-effective scale-up to support IND-enabling toxicology studies and Phase I clinical trial material production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-bromo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.